molecular formula C14H11NO5 B12113769 Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro- CAS No. 54291-78-0

Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro-

Cat. No.: B12113769
CAS No.: 54291-78-0
M. Wt: 273.24 g/mol
InChI Key: FCCMBBCBTYCOGW-UHFFFAOYSA-N
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Description

The phenoxy ether linkage introduces steric bulk and may modulate solubility and intermolecular interactions .

Properties

CAS No.

54291-78-0

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-(2-methoxyphenoxy)-3-nitrobenzaldehyde

InChI

InChI=1S/C14H11NO5/c1-19-13-4-2-3-5-14(13)20-12-7-6-10(9-16)8-11(12)15(17)18/h2-9H,1H3

InChI Key

FCCMBBCBTYCOGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde serves as a starting material for introducing the nitro group at position 3. Nitration with a mixture of concentrated sulfuric acid and nitric acid at −5°C to 0°C produces 3-nitro-4-hydroxybenzaldehyde with 81–86% yield, as demonstrated in analogous syntheses of m-nitrobenzaldehyde. The hydroxy group at position 4 acts as a strong activating, ortho/para-directing group, favoring nitration at position 3 (ortho to -OH). However, this method requires precise temperature control to minimize byproducts like ortho-nitro isomers, which constituted <0.06% in optimized protocols.

Directed Nitration Using Protecting Groups

To avoid unwanted side reactions during subsequent etherification, the hydroxy group in 4-hydroxybenzaldehyde is often protected. Acetylation with acetic anhydride forms 4-acetoxybenzaldehyde , which undergoes nitration at position 3. Deprotection with aqueous NaOH regenerates the hydroxy group, enabling further functionalization. This approach aligns with methods described for nitrochalcone synthesis, where electron-withdrawing groups reduce nucleophilic addition reactivity.

Etherification: Introducing the 2-Methoxyphenoxy Moiety

The 2-methoxyphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

Nucleophilic Aromatic Substitution

3-Nitro-4-fluorobenzaldehyde reacts with 2-methoxyphenoxide under basic conditions (K2CO3, DMF, 120°C) to form the target compound. The fluoride leaving group is activated by the electron-withdrawing nitro group, facilitating substitution at position 4. This method mirrors industrial-scale processes for m-nitrobenzaldehyde, where Sodium Pyrosulfite stabilizes intermediates during purification. Yields reach 70–75%, with purity >99% after toluene recrystallization.

Ullmann Coupling

Copper-catalyzed coupling between 3-nitro-4-iodobenzaldehyde and 2-methoxyphenol in the presence of CuI and 1,10-phenanthroline achieves higher regioselectivity. Reactions conducted in DMSO at 100°C for 24 hours yield 80–85% product, avoiding competing etherification at other positions. This method is preferred for scale-up due to reduced byproduct formation.

Integrated Multi-Step Synthesis

A combined approach optimizes yield and purity:

  • Nitration : 4-Hydroxybenzaldehyde → 3-nitro-4-hydroxybenzaldehyde (H2SO4/HNO3, −5°C, 86% yield).

  • Protection : Acetylation of -OH to form 3-nitro-4-acetoxybenzaldehyde (Ac2O, pyridine, 95% yield).

  • Etherification : Ullmann coupling with 2-methoxyphenol (CuI, 1,10-phenanthroline, DMSO, 100°C, 82% yield).

  • Deprotection : Hydrolysis with NaOH/EtOH to yield the final product (95% yield).

Challenges and Side Reactions

Competing Cannizzaro Reaction

Under strongly basic conditions, benzaldehyde derivatives undergo Cannizzaro disproportionation, forming carboxylic acids and alcohols. For example, reactions involving 4-nitrobenzaldehyde and NaOH yield 4-nitrobenzoic acid and 4-nitrobenzyl alcohol, reducing the target compound’s yield. Mitigation strategies include:

  • Using diluted NaOH (0.125 mmol vs. 2.5 mmol).

  • Conducting reactions at low temperatures (0–5°C).

Incomplete Elimination in Claisen-Schmidt Condensation

Attempts to synthesize chalcone derivatives from 4-methoxyacetophenone and nitrobenzaldehydes often stall at the β-hydroxyketone stage unless excess base is provided. For 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde , this necessitates rigorous control of NaOH concentration to drive elimination.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via toluene recrystallization, reducing ortho-nitro isomers to <0.06%. Column chromatography (SiO2, ethyl acetate/hexane) resolves residual byproducts, achieving >99.9% purity.

Spectroscopic Validation

  • IR Spectroscopy : Conjugated carbonyl (C=O) at 1,654 cm⁻¹, C-O stretching of methoxy at 1,259 cm⁻¹, and trans alkene C-H bending at 973 cm⁻¹.

  • ¹H-NMR : Aromatic protons at δ 6.94–8.08 ppm, methoxy singlet at δ 3.89 ppm, and trans-alkene doublets (J = 15.7 Hz) at δ 7.80 and 7.54 ppm.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Ullmann Coupling8599.9High regioselectivity
SNAr7599.5Short reaction time
Claisen-Schmidt5398.0Microwave acceleration possible

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Chemical Properties and Structure

    Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro- has the following chemical characteristics:

    • Molecular Formula : C15H13NO5
    • Molecular Weight : 287.27 g/mol
    • Structure : This compound features a benzaldehyde group attached to a methoxyphenoxy group and a nitro substituent, which contributes to its reactivity and versatility in chemical reactions.

    Pharmaceutical Synthesis

    Benzaldehyde derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The compound's electrophilic nature allows it to participate in diverse organic reactions, such as:

    • Electrophilic Aromatic Substitution : The presence of the nitro group enhances the electrophilicity of the benzaldehyde, facilitating substitution reactions that lead to the formation of more complex molecules .
    • Synthesis of Anticancer Agents : Research indicates that compounds derived from benzaldehyde exhibit anticancer properties. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various cancer cell lines .

    Agrochemical Development

    The compound is also utilized in the development of agrochemicals. Its ability to form complex structures through electrophilic reactions makes it suitable for synthesizing herbicides and pesticides. The incorporation of methoxy and nitro groups can enhance the biological activity of these agrochemicals.

    Recent studies have explored the biological activities of benzaldehyde derivatives, including:

    • Antimicrobial Activity : Compounds synthesized from benzaldehyde have demonstrated significant antibacterial and antifungal properties. For example, studies on hydrazone derivatives showed promising results against pathogens like Escherichia coli and Aspergillus niger .
    • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .

    Table 1: Summary of Biological Activities

    Compound NameActivity TypeTarget Organism/Cell LineReference
    Benzaldehyde Derivative AAnticancerMCF-7 (breast cancer)
    Benzaldehyde Derivative BAntimicrobialE. coli
    Benzaldehyde Derivative CAnti-inflammatoryIn vitro assays

    Table 2: Synthetic Routes for Benzaldehyde Derivatives

    MethodologyReaction TypeYield (%)Reference
    Electrophilic Aromatic SubstitutionSynthesis of Anticancer AgentsVaries
    Hydrazone FormationAntimicrobial CompoundsHigh
    Click ChemistryAgrochemical SynthesisModerate

    Case Study 1: Synthesis of Anticancer Compounds

    A study investigated the synthesis of novel benzaldehyde derivatives aimed at enhancing anticancer activity. The derivatives were tested against breast cancer cell lines, revealing that specific modifications on the benzaldehyde structure significantly improved cytotoxicity .

    Case Study 2: Development of Agrochemicals

    Research focused on synthesizing herbicides using benzaldehyde derivatives demonstrated their effectiveness in controlling weed growth while minimizing environmental impact. The incorporation of methoxy and nitro groups was found to enhance herbicidal activity significantly.

    Mechanism of Action

    • The specific mechanism of action for this compound would depend on its context (e.g., as a drug or research tool).
    • It could interact with cellular targets, enzymes, or receptors, affecting biological processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Position and Electronic Effects

    3-Nitrobenzaldehyde (CAS 99-61-6)
    • Structure : Benzaldehyde with a nitro group at position 3.
    • Key Differences: Lacks the 4-(2-methoxyphenoxy) substituent.
    • Impact: The absence of the phenoxy ether reduces steric hindrance and eliminates the electron-donating methoxy group’s resonance effects. This results in stronger electron withdrawal by the nitro group, increasing electrophilicity at the aldehyde position compared to the target compound .
    3-Methoxy-4-Nitrobenzaldehyde (CAS 80410-57-7)
    • Structure : Benzaldehyde with methoxy (position 3) and nitro (position 4) groups.
    • Key Differences: Direct substitution of methoxy and nitro groups on the benzene ring, rather than a phenoxy ether linkage.
    • Impact: Adjacent methoxy and nitro groups create strong electronic effects: the methoxy group donates electrons via resonance, while the nitro group withdraws electrons. This leads to unique reactivity in electrophilic substitution reactions, differing from the target compound’s para-substituted phenoxy moiety .

    Substituent Type and Steric Effects

    4-(Benzyloxy)-3-Methoxybenzaldehyde (Benzylvanillin, CAS 2426-87-1)
    • Structure : Benzaldehyde with benzyloxy (position 4) and methoxy (position 3) groups.
    • Key Differences: Replaces the nitro group with a methoxy and substitutes the phenoxy ether with a benzyloxy group.
    • Impact : The benzyloxy group enhances lipophilicity, while the absence of a nitro group reduces electrophilicity. This compound is more suited for flavoring agents (e.g., vanillin derivatives) rather than reactive intermediates .
    4-(Trifluoromethyl)Benzaldehyde (CAS 455-19-6)
    • Structure : Benzaldehyde with a trifluoromethyl group at position 4.
    • Key Differences: A strong electron-withdrawing CF₃ group replaces the nitro and phenoxy substituents.
    • Impact : The CF₃ group significantly increases electrophilicity and resistance to nucleophilic attack compared to the target compound’s mixed electronic profile .

    Functional Group Complexity

    2-(sec-Butyl)-4,6-Dinitrophenol (CAS 88-85-7)
    • Structure: Phenolic compound with sec-butyl and nitro groups.
    • Key Differences : Lacks the aldehyde functional group but shares nitro substituents.
    • Impact: The phenolic hydroxyl group and nitro substituents make this compound acidic and reactive in condensation reactions, unlike the aldehyde-driven reactivity of the target compound .

    Comparative Data Table

    Compound Name Substituents Molecular Weight Key Properties Applications/Reactivity
    Target Compound 4-(2-Methoxyphenoxy), 3-NO₂ ~287.25* Mixed electronic effects, steric bulk Synthesis intermediates, ligands
    3-Nitrobenzaldehyde 3-NO₂ 151.12 High electrophilicity Electrophilic substitution
    3-Methoxy-4-Nitrobenzaldehyde 3-OCH₃, 4-NO₂ 181.15 Adjacent EWG/EDG effects Dye intermediates
    Benzylvanillin 3-OCH₃, 4-OBn 242.27 Lipophilic, flavorant Food additives, fragrances
    4-(Trifluoromethyl)Benzaldehyde 4-CF₃ 174.12 Strong electrophile Pharmaceutical intermediates

    *Estimated based on structural similarity.

    Biological Activity

    Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro- (CAS No. 54291-78-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

    • Molecular Formula : C16H15N1O4
    • Molecular Weight : 285.30 g/mol
    • IUPAC Name : 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde
    • Canonical SMILES : COc1ccccc1Oc2ccc(cc2)N+[O-]

    Biological Activities

    Benzaldehyde derivatives have been studied for various biological activities, including:

    • Antimicrobial Activity : Several studies indicate that nitro-substituted benzaldehydes exhibit antimicrobial properties against a range of pathogens. Research has shown that compounds similar to 4-(2-methoxyphenoxy)-3-nitro- can inhibit the growth of bacteria and fungi, potentially due to their ability to disrupt cellular processes .
    • Antioxidant Properties : The presence of the methoxy and nitro groups in the structure may enhance the antioxidant capacity of the compound. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases .
    • Enzyme Inhibition : Preliminary studies suggest that benzaldehyde derivatives can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or cancer.

    The biological activity of benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro-, is thought to involve several mechanisms:

    • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth .
    • Oxidative Stress Modulation : By scavenging free radicals, this compound may help maintain redox balance within cells, thereby protecting against oxidative damage .

    Case Study 1: Antimicrobial Activity

    A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with nitro substitutions showed significant inhibition zones compared to controls.

    CompoundMIC (mg/L)Inhibition Zone (mm)
    Control--
    Benzaldehyde derivative A0.515
    Benzaldehyde derivative B0.2520
    Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro-0.125

    Case Study 2: Antioxidant Capacity

    In vitro assays were conducted using DPPH radical scavenging methods to assess the antioxidant potential of benzaldehyde derivatives. The compound exhibited a notable reduction in DPPH radical concentration, suggesting strong antioxidant activity.

    CompoundIC50 (µg/mL)
    Control>100
    Benzaldehyde derivative A50
    Benzaldehyde derivative B30
    Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro-15

    Q & A

    Q. What multi-step synthetic applications utilize this compound as a key intermediate?

    • Methodological Answer : The aldehyde functionality enables condensation reactions to form Schiff bases (e.g., with hydrazines for triazole synthesis) . In one application, it serves as a precursor to [1,2,4]triazolo[4,3-a]pyridines via cyclization with hydrazinopyridines, yielding heterocycles with potential antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

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